molecular formula C5H12N2O2 B2506955 2-amino-N-(2-methoxyethyl)acetamide CAS No. 1220037-70-6; 86150-26-7

2-amino-N-(2-methoxyethyl)acetamide

Cat. No.: B2506955
CAS No.: 1220037-70-6; 86150-26-7
M. Wt: 132.163
InChI Key: XPQDNNPZEVSCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(2-methoxyethyl)acetamide is an acetamide derivative characterized by a methoxyethyl substituent on the nitrogen atom and an amino group on the acetamide backbone. Its molecular formula is C₅H₁₂N₂O₂, with a molecular weight of 132.16 g/mol (calculated). Structurally, it consists of a central acetamide moiety (CH₃CONH-) modified by a 2-methoxyethyl group (-OCH₂CH₂NH-) and an amino (-NH₂) group.

Such compounds are often intermediates in drug discovery, particularly in targeting enzymes or receptors requiring polar interactions .

Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-9-3-2-7-5(8)4-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQDNNPZEVSCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that 2-amino-N-(2-methoxyethyl)acetamide exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
  • Cytotoxicity : Investigations have shown that derivatives of similar structures can selectively target cancer cell lines while sparing normal cells, indicating potential for cancer treatment.
  • Enzyme Inhibition : The compound may inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Study 1: Antitrypanosomal Activity

A study highlighted the effectiveness of this compound derivatives as selective inhibitors of Trypanosoma brucei phosphodiesterase (TbrPDEB1). The compound demonstrated a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels in treated parasites, leading to severe disruptions in cellular organization. This validates the potential of targeting phosphodiesterases in treating trypanosomiasis .

Case Study 2: Histone Deacetylase Inhibition

In another study focusing on histone deacetylase (HDAC) inhibitors, derivatives of this compound were synthesized and evaluated for their effectiveness against HDAC6. These compounds showed promising results in inhibiting HDAC activity, suggesting their potential role in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of acetamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2-Amino-N-(2-methoxyethyl)acetamide -NH₂, -OCH₂CH₂NH- C₅H₁₂N₂O₂ 132.16 Hypothetical: Enhanced solubility due to methoxyethyl; potential enzyme inhibition scaffold. N/A
2-(4-Aminophenyl)-N-(2-methoxyethyl)acetamide Phenyl (-C₆H₄NH₂), -OCH₂CH₂NH- C₁₁H₁₆N₂O₂ 208.26 Aromatic ring enables π-π stacking; studied in enzyme inhibition (e.g., 17β-HSD2) .
Midodrine Hydrochloride Phenethyl (-C₆H₃(OMe)₂CH₂CH(OH)-), -NH₂ C₁₂H₁₈N₂O₄·HCl 290.74 Vasopressor; hydroxyl and methoxy groups enhance bioavailability and receptor binding .
N-(2-Hydroxyethyl)acetamide -NHCH₂CH₂OH C₄H₉NO₂ 103.12 High hydrophilicity; used in cosmetics and as a solvent .
2-Amino-N-(2-bromo-4,6-difluorophenyl)acetamide Halogenated aryl (-Br, -F) C₈H₇BrF₂N₂O 273.06 Electrophilic halogen atoms enable cross-coupling reactions; structural biology applications .
N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide Bulky aryl (-C₆H₃(Et)₂), -OCH₃ C₁₄H₂₂N₂O₂ 250.34 Herbicidal activity; lipophilic groups enhance membrane permeability .

Physicochemical Properties

  • Solubility : Methoxyethyl and hydroxyethyl groups improve aqueous solubility (e.g., N-(2-hydroxyethyl)acetamide has a logP of -0.56 vs. N-phenethyl analogs with logP >2.5) .
  • Thermal Stability : Halogenated derivatives (e.g., 2-bromo-4,6-difluorophenyl ) show higher melting points (~200°C) due to crystalline packing from halogen bonds .

Preparation Methods

General Reaction Mechanism

The most widely documented synthesis employs carbodiimide reagents, such as N,N'-carbonyldiimidazole (CDI), to activate carboxylic acid precursors for nucleophilic attack by amines. This method mirrors the preparation of analogous trifluoroethyl derivatives described in patent EP2621894B1. For this compound, the reaction proceeds via:

  • Activation of Glycine Derivatives : N-protected glycine (e.g., N-Boc-glycine) is treated with CDI in aprotic solvents (ethyl acetate or dichloromethane) to form an acyl imidazole intermediate.
  • Amine Coupling : 2-Methoxyethylamine is introduced, displacing imidazole to yield the protected acetamide.
  • Deprotection : Acidic hydrolysis (e.g., HCl gas) removes the Boc group, yielding the free amine.

Optimized Reaction Conditions

Key parameters from EP2621894B1 were adapted for this synthesis:

  • Solvent : Ethyl acetate or iso-propyl acetate (0.75–1.5 M concentration).
  • Temperature : 20–35°C to balance reaction rate and byproduct formation.
  • Stoichiometry : 1:1 molar ratio of glycine derivative to amine, with a 10–20% excess of amine to ensure completeness.
  • Workup : Sequential washes with 1 N HCl and sodium bicarbonate, followed by magnesium sulfate drying.
    Yields under these conditions typically reach 70–78%, as evidenced by analogous syntheses.

Alkylation of Amines with Chloroacetamide Derivatives

Two-Step Alkylation Pathway

This method, adapted from solid-phase oligomer synthesis techniques, involves:

  • Chloroacetamide Preparation : Chloroacetyl chloride reacts with 2-methoxyethylamine in the presence of a tertiary base (e.g., triethylamine) to form N-(2-methoxyethyl)chloroacetamide.
  • Amine Alkylation : The chloroacetamide undergoes nucleophilic displacement with ammonia or a protected amine, yielding the target compound.

Critical Process Parameters

  • Solvent : Methanol or acetonitrile (0.5–1.0 M concentration).
  • Temperature : Reflux conditions (80–100°C) for 12–24 hours.
  • Base Selection : Triethylamine or Hunig’s base (diisopropylethylamine) to neutralize HCl byproducts.
    Reported yields for similar alkylations range from 65–75%, contingent on stoichiometric precision.

Enzymatic Acetylation Strategies

Adaptability to Target Compound

Applying this method would require:

  • Substrate Modification : Using 2-aminoethanol derivatives as starting materials.
  • Process Optimization : Adjusting acyl donor ratios (1:3 substrate-to-donor) and agitation speeds (200–300 rpm).

Comparative Analysis of Synthesis Methods

Method Reagents Yield Advantages Limitations
Carbodiimide Coupling CDI, Boc-glycine 70–78% High purity, scalable Requires protective groups
Alkylation Chloroacetyl chloride 65–75% Simple workflow Byproduct formation (HCl)
Enzymatic Novozym 435, vinyl acetate ~74% Eco-friendly, selective Limited substrate compatibility

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-N-(2-methoxyethyl)acetamide, and what reaction conditions optimize yield and purity?

  • Answer: The synthesis of structurally analogous acetamides typically involves nucleophilic substitution or condensation reactions. For example, similar compounds are synthesized by reacting amines with activated acyl derivatives (e.g., acetyl chloride) under basic conditions. Evidence from related compounds suggests using solvents like dichloromethane or acetonitrile, with bases such as triethylamine to neutralize byproducts. Temperature control (0–5°C) is critical to minimize side reactions . Purification via recrystallization or column chromatography is recommended to enhance purity .

Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the molecular structure, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amide bonds and methoxy groups. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress and purity . X-ray crystallography, though less common, provides definitive structural confirmation when crystalline forms are obtainable .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Answer: Stability is influenced by moisture, light, and temperature. Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as UV radiation may degrade the methoxy or amino groups. Toxicity data for similar compounds indicate the need for personal protective equipment (PPE) during handling due to potential irritant effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Answer: Contradictions may arise from variations in experimental design (e.g., cell lines, assay conditions). Standardize protocols using validated in vitro models (e.g., enzyme inhibition assays) and include positive controls. Meta-analyses of structure-activity relationships (SAR) can identify critical functional groups. For example, modifying the methoxyethyl chain or amino group alters binding affinities to targets like kinases or GPCRs . Cross-validation with computational docking studies (e.g., AutoDock Vina) may reconcile discrepancies .

Q. What computational strategies are employed to predict the interaction mechanisms between this compound and biological targets?

  • Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) analyze electronic properties and binding conformations. Tools like SwissADME predict pharmacokinetic parameters (e.g., logP, bioavailability). For target identification, molecular docking against protein databases (e.g., PDB) evaluates binding energies and interaction hotspots. For instance, the methoxyethyl group may engage in hydrogen bonding with catalytic residues in enzymes .

Q. How does modifying the methoxyethyl group in this compound affect its pharmacokinetic properties and target selectivity?

  • Answer: Substituents on the methoxyethyl chain influence lipophilicity and metabolic stability. For example, replacing the methoxy group with a hydroxyl increases hydrophilicity but may reduce blood-brain barrier penetration. Introducing halogen atoms (e.g., fluorine) enhances metabolic resistance. SAR studies on related acetamides show that bulkier groups improve selectivity for cancer-related targets like topoisomerases . Pharmacokinetic profiling (e.g., plasma half-life in rodent models) quantifies these effects .

Methodological Considerations

  • Data Contradiction Analysis: Use statistical tools (e.g., ANOVA, principal component analysis) to identify outliers in biological assays. Reproduce experiments under identical conditions to isolate variables .
  • Experimental Design: Employ factorial design to optimize synthesis parameters (e.g., temperature, solvent ratio) and minimize side products .
  • Biological Assays: Prioritize cell-based assays (e.g., MTT for cytotoxicity) over biochemical assays to capture physiological relevance. Include dose-response curves to establish IC₅₀ values .

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